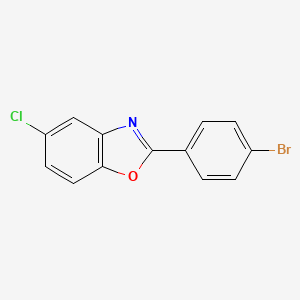

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole (BCB) is a heterocyclic compound that is widely used in scientific research for its unique properties. BCB has a wide range of applications in organic and medicinal chemistry, and is used in the synthesis of various compounds. BCB is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BCB has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Anti-inflammatory and Cytotoxic Properties

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole derivatives exhibit significant anti-inflammatory and cytotoxic properties. Certain compounds in this category have shown comparable anti-inflammatory activity to standard drugs like ibuprofen and demonstrated excellent cytotoxic activity against certain human carcinoma cell lines. The potential of these compounds is further underscored by their selectivity index and good binding interactions with biochemical targets such as Cyclooxygenase-2 and aldo-keto reductase IC3, signifying their therapeutic potential in anti-inflammatory and cancer treatments (Thakral et al., 2022).

Enzyme Inhibition

Compounds with the benzoxazole moiety, including variations of this compound, have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These compounds have demonstrated the capability to selectively inhibit COX-2, presenting a potential for development as nonsteroidal anti-inflammatory drugs (NSAIDs) with enhanced specificity and reduced side effects (Seth et al., 2014).

Antimicrobial and Antifungal Activities

Several derivatives of this compound have demonstrated broad-spectrum antimicrobial and antifungal properties. Studies reveal that these compounds are effective against various strains of bacteria and fungi, including Gram-positive, Gram-negative bacteria, and Candida species. The antimicrobial properties extend to the potential use of these compounds in addressing drug-resistant strains, highlighting their significance in the development of new antimicrobial agents (Bhagyasree et al., 2013).

DNA Topoisomerase Inhibition

Certain benzoxazole derivatives, including those related to this compound, exhibit inhibitory activity against DNA topoisomerases, enzymes crucial for DNA replication and cell division. These compounds have been found to act as potent inhibitors of both eukaryotic DNA topoisomerase I and II, suggesting their potential utility in developing novel anticancer drugs (Oksuzoglu et al., 2008).

Antioxidant and Cholinesterase Inhibition

Research on benzoxazole and naphthoxazole derivatives, including the this compound scaffold, indicates their potential in addressing neurodegenerative diseases like Alzheimer's. These compounds have shown significant cholinesterase inhibition, a target for Alzheimer's therapy, along with antioxidant properties and anti-proliferative effects against various cancer cell lines. The selectivity and potency of these compounds make them promising candidates for further investigation in therapeutic applications (Skrzypek et al., 2022).

Mechanism of Action

properties

IUPAC Name |

2-(4-bromophenyl)-5-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHRDAGIDJZPDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358227 |

Source

|

| Record name | 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122351-86-4 |

Source

|

| Record name | 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)